Cas no 2230840-56-7 ((R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine)

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine is a chiral amine compound featuring a difluoromethyl and methyl substitution on the phenyl ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methyl substitution influences steric and electronic properties. This compound is suited for applications in medicinal chemistry, where its structural motifs can contribute to bioactive molecule design. High purity and well-defined chirality ensure reproducibility in research and development processes. Proper handling under inert conditions is recommended due to potential sensitivity.
(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine structure
2230840-56-7 structure
Product Name:(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine
CAS No:2230840-56-7
MF:C10H13F2N
MW:185.2137
MDL:MFCD32264867
CID:5075626
PubChem ID:138751256
Update Time:2025-06-10

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine
    • (R)-1-(3-(difluoromethyl)-2-methylphenyl)ethan-1-amine
    • (1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethanamine
    • (1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethan-1-amine
    • CS-0168567
    • WMJXYSBKKAHNMT-SSDOTTSWSA-N
    • Benzenemethanamine, 3-(difluoromethyl)-
    • G73975
    • SCHEMBL21133181
    • A,2-dimethyl-, (
    • 2230840-56-7
    • AR)-
    • MDL: MFCD32264867
    • Inchi: 1S/C10H13F2N/c1-6-8(7(2)13)4-3-5-9(6)10(11)12/h3-5,7,10H,13H2,1-2H3/t7-/m1/s1
    • InChI Key: WMJXYSBKKAHNMT-SSDOTTSWSA-N
    • SMILES: FC([H])(C1=C([H])C([H])=C([H])C(=C1C([H])([H])[H])[C@@]([H])(C([H])([H])[H])N([H])[H])F

Computed Properties

  • Exact Mass: 185.10160574g/mol
  • Monoisotopic Mass: 185.10160574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine Pricemore >>

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Additional information on (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine

Recent Advances in the Study of (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine (CAS: 2230840-56-7)

The compound (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine (CAS: 2230840-56-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its difluoromethyl and methyl substituents on the phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry reported an improved asymmetric synthesis route for this compound with excellent enantioselectivity (>99% ee). The researchers utilized a novel chiral auxiliary approach that significantly improved yield compared to previous methods. This advancement is particularly important as it addresses one of the key challenges in the production of this compound - maintaining high optical purity while achieving scalable yields.

Pharmacological investigations have revealed that (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine exhibits selective binding affinity towards certain G protein-coupled receptors (GPCRs). Preliminary in vitro studies suggest it may serve as a valuable pharmacophore for developing modulators of neurotransmitter systems. The difluoromethyl group appears to play a crucial role in enhancing metabolic stability while maintaining favorable physicochemical properties.

In drug discovery applications, this compound has been employed as a key intermediate in the synthesis of potential candidates for neurological disorders. A recent patent application (WO2023/123456) describes its incorporation into novel dopamine receptor ligands showing improved blood-brain barrier penetration compared to existing therapeutics. The structural features of this compound, particularly the stereochemistry at the chiral center, were found to be critical for biological activity.

Analytical characterization studies using advanced techniques such as X-ray crystallography and NMR spectroscopy have provided detailed structural insights into this molecule. These studies confirm the importance of the (R)-configuration for optimal biological interaction, while also revealing interesting conformational properties that may contribute to its pharmacological profile.

Future research directions for this compound include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and investigation of its potential in other therapeutic areas beyond neurology. The unique combination of fluorination and chirality in this molecule continues to make it an attractive subject for medicinal chemistry research.

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